4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine
Description
4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine is a fluorinated imidazole derivative characterized by a 3-fluorophenyl group at position 4, a methyl group at position 1, and an amine moiety at position 5 of the imidazole core.
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-3-methylimidazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-14-6-13-9(10(14)12)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
WVPVWRAHMBKSDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving 3-fluoroaniline and glyoxal under acidic conditions.
Methylation: The resulting imidazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole Derivatives
Key Observations :
- Fluorine Position : The target compound’s 3-fluorophenyl group differs from 2- or 4-fluorophenyl analogues (e.g., ), which alters electronic distribution and dipole interactions. Meta-substitution may optimize π-π stacking in hydrophobic binding pockets compared to para-substituted analogues .
- N1 Substituents : The methyl group in the target compound likely offers better metabolic stability than the cyclopropyl group in the chloro analogue or the allyl group in , which could be prone to oxidation .
Physicochemical Properties
- Solubility : The target compound’s logP is estimated to be ~2.5 (moderate lipophilicity), comparable to the chloro analogue (logP ~2.8) but lower than the allyl derivative (logP ~3.1) due to reduced hydrophobicity .
- Crystallinity : Fluorine’s small atomic radius facilitates crystalline packing, as seen in related fluorophenyl-imidazoles analyzed via SHELX and SIR97 crystallographic tools .
Biological Activity
4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine is a synthetic organic compound notable for its structural characteristics, particularly the imidazole ring and the fluorophenyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Structural Characteristics
The structural formula of this compound is represented as follows:
This compound features:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Fluorophenyl Group : A phenyl ring with a fluorine atom at the meta position, which enhances the compound's stability and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily as an enzyme inhibitor and receptor modulator. The following sections detail its mechanisms of action and specific biological effects.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in inflammatory pathways and cell proliferation processes. For instance, it may interact with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in immune suppression and cancer progression .
- Receptor Modulation : The compound may also modulate receptor activity, impacting various signaling pathways related to inflammation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the potential of this compound to inhibit specific targets:
- IDO Inhibition : A study focused on phenyl-imidazole derivatives found that modifications to the imidazole structure could enhance potency against IDO, suggesting that similar strategies could be applied to optimize this compound for therapeutic use .
Case Studies
Several case studies highlight the compound's potential:
- Anti-inflammatory Activity : In experiments assessing anti-inflammatory properties, this compound was shown to reduce inflammatory markers in cell cultures.
- Anticancer Properties : Preliminary studies indicated that this compound could inhibit cancer cell proliferation in vitro, particularly in models of breast and prostate cancer.
Comparative Analysis
The following table summarizes key findings from various studies on related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
